molecular formula C9H6BrNOS B2665291 1-(2-Bromobenzo[D]Thiazol-6-yl)Ethanone CAS No. 882055-34-7

1-(2-Bromobenzo[D]Thiazol-6-yl)Ethanone

Cat. No. B2665291
CAS RN: 882055-34-7
M. Wt: 256.12
InChI Key: CBHZUGGQNGVHTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromobenzo[D]Thiazol-6-yl)Ethanone is an organic compound that contains a total of 19 atoms; 6 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, 1 Sulfur atom, and 1 Bromine atom . It is a derivative of thiazole, a five-membered ring compound with a general formula of C3H3NS .


Synthesis Analysis

The synthesis of thiazole derivatives, including this compound, has been a subject of interest in medicinal chemistry . A series of 1-(6-bromobenzo thiazol-2-yl)-2-(disubstitutedmethylene)hydrazine derivatives have been synthesized .


Molecular Structure Analysis

The molecular structure of this compound contains total 20 bonds; 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ketone (aromatic), and 1 Thiazole .

Scientific Research Applications

Synthesis and Biological Activities

  • Fungicidal Activity : A study by Bashandy et al. (2008) explored the synthesis of thiazole derivatives from 2-bromo-1-(3,4-dimethylphenyl)ethanone, leading to compounds with confirmed structures through elemental analysis, IR, 1H-NMR, and mass spectral analysis. These compounds displayed fungicidal activity, highlighting the chemical versatility of bromobenzothiazol derivatives in creating bioactive molecules Bashandy, M. S., Abdelall, M. M., & El-Morsy, A. (2008).

  • Immunosuppressive and Cytotoxic Properties : Abdel‐Aziz et al. (2011) synthesized new derivatives of 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole, demonstrating significant immunosuppressive effects on macrophages and T-lymphocytes, as well as cytotoxicity against various cancer cell lines. This indicates the potential of bromobenzothiazol derivatives in the development of novel anticancer agents Abdel‐Aziz, H., Hamdy, N., Gamal-Eldeen, A., & Fakhr, I. (2011).

  • Anticancer Agents : Potikha and Brovarets (2020) proposed a novel method for assembling imidazo[2,1-b][1,3]thiazole systems, showing moderate antitumor activity against kidney cancer cells. This study emphasizes the potential of 1-(2-Bromobenzo[d]thiazol-6-yl)Ethanone derivatives as scaffolds for developing anticancer agents Potikha, Л. М., & Brovarets, В. С. (2020).

  • Thiazole Derivatives for Antimicrobial and Antitubercular Activities : Vekariya et al. (2017) utilized microwave-assisted green synthesis to produce imidazo[2,1-b]thiazole derivatives, exhibiting significant antimicrobial and antitubercular activities. This research highlights the application of this compound in developing new antimicrobial agents Vekariya, R. H., Patel, K. D., & Prajapati, N. P. (2017).

  • Chemical Reactivity and Complex Formation : Research by Jin et al. (2012) focused on the non-covalent interactions between 6-bromobenzo[d]thiazol-2-amine and various carboxylic acid derivatives, leading to the formation of crystalline compounds with potential applications in material science and pharmaceuticals Jin, S., Yan, P., & Wang, D.-q. (2012).

properties

IUPAC Name

1-(2-bromo-1,3-benzothiazol-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNOS/c1-5(12)6-2-3-7-8(4-6)13-9(10)11-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHZUGGQNGVHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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